molecular formula C17H28O5 B10780419 tetranor-Misoprostol-d5

tetranor-Misoprostol-d5

Cat. No.: B10780419
M. Wt: 317.4 g/mol
InChI Key: YFJARCYAVNJENL-WXAODGPZSA-N
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Description

Tetranor-Misoprostol-d5 is a deuterated analog of tetranor-Misoprostol, a metabolite of the prostaglandin E1 analog Misoprostol. This compound is primarily utilized in research settings as an internal standard for mass spectrometry and metabolic pathway studies due to its isotopic labeling (deuterium at five positions), which enhances analytical precision by reducing interference from endogenous compounds . This compound is supplied as a solution in acetonitrile, with solubility in ethanol (~50 mg/mL), DMSO (~100 mg/mL), and aqueous buffers like PBS (1 mg/mL) .

Properties

Molecular Formula

C17H28O5

Molecular Weight

317.4 g/mol

IUPAC Name

3-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]propanoic acid

InChI

InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1/i2D3,9D2

InChI Key

YFJARCYAVNJENL-WXAODGPZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)(C([2H])([2H])CCC)O

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranor-Misoprostol-d5 involves the incorporation of deuterium atoms into the Misoprostol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the synthesis of Misoprostol, followed by deuteration at the desired positions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetranor-Misoprostol-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tetranor-Misoprostol-d5 is widely used in scientific research for:

Mechanism of Action

Tetranor-Misoprostol-d5, like Misoprostol, exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion and increasing mucus and bicarbonate production. This protective effect helps prevent gastric ulcers. Additionally, it induces uterine contractions by stimulating prostaglandin receptors in the uterus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Differences

Tetranor-Misoprostol-d5 differs from its parent compound, Misoprostol, by the absence of four methyl groups (tetranor designation) and the incorporation of five deuterium atoms. This structural modification reduces metabolic degradation rates compared to non-deuterated analogs, improving its utility in tracer studies . In contrast, Norprostol (a Misoprostol impurity) lacks deuterium and features a methyl ester group, altering its polarity and metabolic stability . Tafluprost, another tetranorprostaglandin analog, includes difluoro and phenoxy substitutions, enhancing its affinity for prostaglandin F2α receptors in ophthalmic applications .

Solubility and Stability

Compound Molecular Formula Molecular Weight Solubility Primary Application
This compound C19H23D5O5 ~349.5 g/mol 50 mg/mL (ethanol), 1 mg/mL (PBS) Analytical standard
Misoprostol C22H38O5 382.5 g/mol Low aqueous solubility Ulcer prevention
Tafluprost C25H34F2O5 452.5 g/mol Lipophilic (ocular formulations) Glaucoma treatment
Norprostol C19H28O5 336.4 g/mol Soluble in organic solvents Impurity profiling

Metabolic Pathways

Misoprostol undergoes cytochrome P450-mediated oxidation to form dinor and tetranor metabolites, with this compound serving as a stable reference for these pathways . In contrast, Tafluprost is metabolized via ester hydrolysis, retaining its tetranor structure to enhance therapeutic duration . Norprostol, an intermediate in Misoprostol synthesis, lacks deuterium and is less stable under physiological conditions .

Research vs. Clinical Utility

  • This compound: Exclusively for research (e.g., metabolic studies, biomarker validation) due to its hazardous classification and organic solvent requirements .
  • Tafluprost : Approved for clinical use in glaucoma, highlighting the divergence in regulatory pathways between research chemicals and therapeutics .
  • Misoprostol Acid-d5 Isomers : Used to study enzyme-substrate interactions, underscoring their role in biochemical research rather than direct therapeutic applications .

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